molecular formula C21H27N3O3 B2625215 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide CAS No. 1788533-33-4

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2625215
CAS No.: 1788533-33-4
M. Wt: 369.465
InChI Key: INPSRYOJOLIYDC-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyrano moiety fused with a pyrazole ring and a methoxyphenyl acetamide group. This unique structure may enhance its lipophilicity and bioavailability, influencing its pharmacokinetic properties.

Property Value
Molecular FormulaC22H29N3O2
Molecular Weight369.5 g/mol
CAS Number1798490-69-3

1. Cholinesterase Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, studies have shown that certain derivatives demonstrate IC50 values indicating effective inhibition of these enzymes, which are crucial for neurotransmitter regulation in the central nervous system. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease .

2. Anti-inflammatory and Anticancer Properties

Compounds related to this compound have been studied for their anti-inflammatory and anticancer activities. These effects are often mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, some derivatives have shown promising results in inhibiting cancer cell lines by inducing apoptosis and suppressing tumor growth.

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. The tetrahydropyrano and pyrazole moieties may facilitate binding to target sites, enhancing the compound's efficacy in modulating biological responses.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Cholinesterase Inhibition : A derivative exhibited an IC50 of 1.6 g/L against AChE in human blood cells, demonstrating potential for cognitive enhancement in Alzheimer's patients .
  • Anticancer Activity Assessment : In vitro studies showed that a structurally similar compound induced significant apoptosis in breast cancer cell lines with an IC50 value of 15 µM.

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-17-8-4-5-15(11-17)12-21(25)22-13-19-18-14-27-10-9-20(18)24(23-19)16-6-2-3-7-16/h4-5,8,11,16H,2-3,6-7,9-10,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPSRYOJOLIYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.